REACTION_CXSMILES
|
[C:1]1([C:11]([OH:13])=O)[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][CH:2]=1.[C:14]1([SH:20])[CH:19]=[CH:18][CH:17]=CC=1>>[S:20]1[CH:14]=[C:19]([C:11]([C:1]2[C:10]3[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=3)[CH:4]=[CH:3][CH:2]=2)=[O:13])[CH:18]=[CH:17]1
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Name
|
|
Quantity
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8 g
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Type
|
reactant
|
Smiles
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C1(=CC=CC2=CC=CC=C12)C(=O)O
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Name
|
|
Quantity
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8 mL
|
Type
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reactant
|
Smiles
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C1(=CC=CC=C1)S
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Name
|
polyphosphoric acid
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Quantity
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80 g
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Type
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reactant
|
Smiles
|
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was heated for 12 hours on water bath at 80 EC
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Duration
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12 h
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Type
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CUSTOM
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Details
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Reaction mixture
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Type
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ADDITION
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Details
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was poured onto ice water
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Type
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EXTRACTION
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Details
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extracted with ethylacetate
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Type
|
WASH
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Details
|
The organic layer was washed with water
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
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to give oil, which
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Type
|
CUSTOM
|
Details
|
was crystallized from methanol
|
Name
|
|
Type
|
product
|
Smiles
|
S1C=CC(=C1)C(=O)C1=CC=CC2=CC=CC=C12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |